molecular formula C6H7BrN2O2 B1394072 methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 864076-05-1

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1394072
M. Wt: 219.04 g/mol
InChI Key: ROEZBNMDDJUDSC-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

To the solution of 1.18 g of 1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone in 10 mL of methanol was added 42 mg of sodium methoxide and the resulting mixture was stirred at 25° C. for 20 min. TLC showed completion of the reaction. The solution was evaporated, redissolved in 30 mL of DCM, washed with water (15 mL×2) and brine (15 mL). The solution was dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (DCM/MeOH=60/1) to give 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid methyl ester (0.575 g, yield 68%). 1H NMR (300 MHz, CDCl3) δ 7.02 (s, 1H), 4.00 (s, 3H). 3.93 (s, 3H). LC-MS calcd for C6H7BrN2O2 (m/e) 217.97, obsd 219 and 221 [M+1]+
Name
1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:8](=[O:13])C(Cl)(Cl)Cl)[N:5]([CH3:7])[CH:6]=1.[CH3:14][O-:15].[Na+]>CO>[CH3:14][O:15][C:8]([C:4]1[N:5]([CH3:7])[CH:6]=[C:2]([Br:1])[N:3]=1)=[O:13] |f:1.2|

Inputs

Step One
Name
1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone
Quantity
1.18 g
Type
reactant
Smiles
BrC=1N=C(N(C1)C)C(C(Cl)(Cl)Cl)=O
Name
Quantity
42 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 25° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 30 mL of DCM
WASH
Type
WASH
Details
washed with water (15 mL×2) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column (DCM/MeOH=60/1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(=O)C=1N(C=C(N1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.575 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 337.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.